Product packaging for 2-Bromo-3-ethoxyaniline(Cat. No.:)

2-Bromo-3-ethoxyaniline

Cat. No.: B7974155
M. Wt: 216.07 g/mol
InChI Key: NPBNSWKPXBCDTJ-UHFFFAOYSA-N
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Description

2-Bromo-3-ethoxyaniline is a substituted aniline compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. The core 3-Ethoxyaniline structure is known to be toxic by inhalation, in contact with skin, and if swallowed, and it carries a danger of cumulative effects . As such, this compound must be handled with appropriate personal protective equipment, including gloves, eye protection, and suitable protective clothing . It is recommended to use adequate ventilation and to avoid breathing its vapor . For storage, this chemical should be kept in a cool, dry area away from incompatible substances such as strong oxidizing agents, and it is sensitive to prolonged exposure to light and air, requiring storage under an inert atmosphere and protected from light . While specific data for this compound is limited, its structural features suggest its primary value as an intermediate in the development of more complex molecules, including potential pharmaceuticals and agrochemicals. The bromine atom at the 2-position offers a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the creation of biaryl or advanced amine structures. The ethoxy group can influence the electronic properties of the aromatic ring and may be involved in hydrogen bonding, which can be critical in drug-receptor interactions. Researchers utilize this compound for the synthesis of specialized chemical libraries and to explore novel structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrNO B7974155 2-Bromo-3-ethoxyaniline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-ethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBNSWKPXBCDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 3 Ethoxyaniline

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com This process involves breaking down the molecule through a series of "disconnections," which correspond to the reverse of known chemical reactions. lkouniv.ac.in

For 2-Bromo-3-ethoxyaniline, several disconnection strategies can be envisioned. The primary bonds for disconnection are the carbon-nitrogen (C-N), carbon-bromine (C-Br), and carbon-oxygen (C-O) bonds. amazonaws.com

A logical disconnection involves the C-N bond of the aniline (B41778). However, directly adding an amino group is often challenging. A more common strategy is a functional group interconversion (FGI), where the amino group is considered to come from the reduction of a nitro group. ias.ac.inyoutube.com This leads to the precursor 2-bromo-1-ethoxy-3-nitrobenzene (B14086049).

Another key disconnection is the C-O bond of the ethoxy ether linkage. youtube.com This suggests a Williamson ether synthesis, where a precursor like 2-amino-3-bromophenol (B111245) would react with an ethylating agent. nih.gov

Finally, the C-Br bond can be disconnected, implying an electrophilic bromination of a 3-ethoxyaniline (B147397) precursor. beilstein-journals.org The challenge with this approach is controlling the position of bromination, as both the amino and ethoxy groups are activating and ortho-, para-directing.

A summary of these primary disconnections and the corresponding precursors (synthons and their synthetic equivalents) is presented below.

DisconnectionSynthon PairPotential Synthetic Equivalents (Precursors)
C-N (via FGI)Aryl cation + Amine anion2-Bromo-1-ethoxy-3-nitrobenzene (for reduction)
C-O (Ether)Aryl oxide anion + Ethyl cation2-Amino-3-bromophenol + Ethyl iodide/sulfate (B86663)
C-BrAryl anion + Bromine cation3-Ethoxyaniline + Brominating agent (e.g., Br₂)

Functional group interconversion (FGI) is a crucial strategy in synthesis design, allowing a functional group to be changed into another to facilitate a key reaction or to manage reactivity. studysmarter.co.ukimperial.ac.uk In the synthesis of this compound, the most significant FGI is the transformation between a nitro group (-NO₂) and an amino group (-NH₂).

The retrosynthetic pathway often starts by converting the target molecule's amino group into a nitro group. youtube.com There are several advantages to this approach:

Controlling Reactivity : The amino group is a powerful activating group, which can lead to multiple, uncontrolled brominations. ias.ac.in In contrast, the nitro group is strongly deactivating, which "tames" the ring and allows for more predictable reactions.

Directing Substitution : The nitro group is a meta-director. libretexts.orglibretexts.org Synthesizing 2-bromo-1-ethoxy-3-nitrobenzene first allows for controlled placement of the substituents before the final, reliable reduction step.

Reliable Conversion : The reduction of an aromatic nitro group to an aniline is a high-yielding and well-established reaction, often accomplished with reagents like tin or iron in acid, or through catalytic hydrogenation. fiveable.mechemicalbook.com

Another potential FGI is the temporary protection of the amino group, for instance, by converting it into an amide (e.g., an acetamide). lkouniv.ac.in This moderates the group's activating strength and provides steric bulk that can help direct subsequent electrophilic substitution. The amide can then be hydrolyzed back to the amine.

Direct Synthesis Approaches

Based on the retrosynthetic analysis, several forward synthesis routes can be devised. The most practical approaches focus on introducing the functional groups in a specific, controlled order.

Direct bromination of 3-ethoxyaniline is complicated by the presence of two ortho-, para-directing groups. The highly activating amino group would likely direct bromination to its ortho (positions 2 and 4) and para (position 6) positions. The ethoxy group also directs to its ortho (positions 2 and 4) and para (position 6) positions. Position 2 is strongly activated by both groups, making it a likely site of substitution. However, achieving clean, monosubstitution at only the 2-position without side products can be difficult. beilstein-journals.org

A more controlled method involves the bromination of a precursor where the directing effects are less ambiguous or are moderated. For example, the bromination of 1-ethoxy-3-nitrobenzene is a viable route. Here, the ethoxy group directs ortho/para, and the nitro group directs meta. Both groups direct the incoming bromine electrophile to the 2-position, leading to the desired 2-bromo-1-ethoxy-3-nitrobenzene intermediate with high regioselectivity.

Starting MaterialBrominating AgentConditionsProduct
1-Ethoxy-3-nitrobenzeneBromine (Br₂) with a catalyst (e.g., FeBr₃)Controlled temperature to ensure selective substitution. 2-Bromo-1-ethoxy-3-nitrobenzene
3-Ethoxyaniline (as acetamide)N-Bromosuccinimide (NBS)Acetic acid or similar solvent. google.com2-Bromo-3-ethoxy-acetanilide

The ethoxy group is typically introduced via a Williamson ether synthesis. This involves the reaction of a phenoxide ion with an ethyl halide (like ethyl iodide) or diethyl sulfate. A plausible precursor for this reaction would be 2-amino-3-bromophenol. nih.gov The phenolic hydroxyl group is deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the nucleophilic phenoxide, which then attacks the ethylating agent.

Phenolic PrecursorEthylating AgentBaseTypical Solvent
2-Amino-3-bromophenol nih.govEthyl iodide (C₂H₅I)Potassium Carbonate (K₂CO₃)Acetone or DMF
3-Bromo-2-nitrophenolDiethyl sulfate ((C₂H₅)₂SO₄)Sodium Hydroxide (NaOH)Water/Ethanol (B145695)

The final step in the most common synthetic route is the introduction of the amino group, which is almost universally achieved by the reduction of the corresponding nitro compound, 2-bromo-1-ethoxy-3-nitrobenzene. This transformation is a robust and widely used reaction in organic synthesis. A variety of reducing agents can be employed for this purpose.

Nitro CompoundReducing Agent SystemConditions
2-Bromo-1-ethoxy-3-nitrobenzeneTin(II) chloride (SnCl₂) in concentrated HClOften performed at elevated temperatures.
2-Bromo-1-ethoxy-3-nitrobenzeneIron powder (Fe) in acetic acid or HClA classic, effective method for nitro group reduction.
2-Bromo-1-ethoxy-3-nitrobenzeneHydrogen gas (H₂) with a metal catalyst (e.g., Pd/C, Raney Nickel)Performed under pressure in a solvent like ethanol or methanol. chemicalbook.com

Catalytic Synthetic Routes

Catalytic methods offer significant advantages in the synthesis of this compound, often providing higher efficiency, selectivity, and milder reaction conditions compared to stoichiometric approaches. These routes primarily involve transition metal-catalyzed reactions and catalytic reduction of nitro precursors.

Transition Metal-Catalyzed Coupling Reactions for Aromatic C-Br Bond Formation

While direct bromination of 3-ethoxyaniline can be challenging due to the activating and ortho-, para-directing nature of the amino and ethoxy groups, transition metal-catalyzed reactions represent a powerful alternative for the formation of the C-Br bond. Although specific examples for the direct C-H bromination of 3-ethoxyaniline using transition metal catalysis are not extensively documented in the provided search results, the principles of such reactions are well-established in organic synthesis.

Copper-based catalysts, for instance, have been employed for the bromination of anilines. Copper(II) bromide (CuBr2) can act as both a bromine source and a catalyst in the ortho-bromination of anilines, often with high selectivity. google.com This approach can offer a more controlled and potentially more regioselective method compared to using elemental bromine.

Another relevant strategy involves the copper-catalyzed intramolecular C-O cross-coupling to form benzoxazoles from N-(2-bromophenyl)benzamides. orgsyn.org While this is an intramolecular cyclization, it highlights the utility of copper catalysis in forming bonds involving bromoanilines. Such catalytic systems could potentially be adapted for intermolecular C-Br bond formation.

Reduction Methodologies for Nitro Precursors

The reduction of a nitro group on an aromatic ring is a fundamental and widely used transformation for the synthesis of anilines. In the context of this compound synthesis, the reduction of 2-bromo-1-ethoxy-3-nitrobenzene is a critical step. A variety of catalytic reduction methods are available, offering high yields and selectivity.

Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction. The reaction typically involves hydrogen gas (H₂) and a heterogeneous catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum on carbon (Pt/C). For example, the reduction of 2-bromo-3-fluoronitrobenzene (B1289358) to 2-bromo-3-fluoroaniline (B56032) was achieved with a 98% yield using Raney nickel as a catalyst under 1 MPa of hydrogen pressure at room temperature. chemicalbook.com This method is generally clean, and the catalyst can often be recovered and reused.

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or cyclohexene, is used in the presence of a catalyst. This method can be advantageous as it avoids the need for high-pressure hydrogenation equipment.

Metal-Catalyzed Reductions with Hydrides: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl) are classical reagents for nitro group reduction. However, more modern and selective methods often utilize catalytic amounts of transition metals with a stoichiometric reducing agent like sodium borohydride (B1222165) (NaBH₄). sci-hub.st For instance, nickel nanoparticles immobilized on zeolites have been shown to be effective catalysts for the reduction of nitroarenes with NaBH₄, tolerating various functional groups, including halogens. sci-hub.st

Catalyst SystemSubstrateProductYieldConditions
Raney Nickel / H₂2-Bromo-3-fluoronitrobenzene2-Bromo-3-fluoroaniline98%Methanol, Room Temperature, 1 MPa H₂
Au/Fe(OH)xNitroarenesAnilines>98% selectivity2-ethoxyethanol/water
Nickel Nanoparticles / NaBH₄NitroarenesAnilinesHighRoom Temperature

Advanced Synthetic Strategies and Process Optimization

To meet the demands of modern chemical manufacturing, the development of advanced synthetic strategies that are both efficient and scalable is crucial. This includes the design of one-pot reactions and the optimization of processes to achieve high yields and purity.

One-Pot Reaction Sequences

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant benefits in terms of time, resource, and waste reduction. While a specific one-pot synthesis for this compound is not detailed in the search results, the principles can be applied. For instance, a hypothetical one-pot process could involve the initial bromination of a suitable precursor followed by the in-situ reduction of a nitro group.

The development of one-pot syntheses for structurally related aniline derivatives has been reported. For example, a transition-metal-free, one-pot domino synthesis of (1,3,4-oxadiazol-2-yl)anilines has been developed using isatins and hydrazides. researchgate.net This demonstrates the feasibility of complex transformations in a single pot.

High-Yield and High-Purity Synthesis Protocols

Achieving high yields and purity is a primary goal in any synthetic process. For the synthesis of this compound, this would involve optimizing the conditions for both the bromination and the nitro reduction steps.

In the bromination of 1-ethoxy-3-nitrobenzene, controlling the reaction conditions, such as temperature and the choice of brominating agent and catalyst, is key to maximizing the yield of the desired 2-bromo isomer and minimizing the formation of byproducts.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves several key considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, by their nature, contribute to higher atom economy compared to stoichiometric reactions.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, the use of water or recyclable ionic liquids as solvents in the bromination or reduction steps would be a significant green improvement. google.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The use of highly active catalysts can enable reactions to proceed under milder conditions.

Catalysis: The use of catalytic reagents is a cornerstone of green chemistry. As discussed previously, both transition metal catalysts for bromination and catalysts for nitro reduction are key to developing a greener synthesis of this compound. google.comorgsyn.org

Waste Prevention: Designing syntheses to minimize the formation of waste. One-pot syntheses are particularly effective in this regard as they reduce the number of workup and purification steps. researchgate.net

Development of Eco-Friendly Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional bromination reactions often employ halogenated solvents, which are associated with toxicity and environmental persistence. Consequently, research has been directed towards identifying and utilizing greener alternatives that are less hazardous and more sustainable.

One of the most promising classes of eco-friendly solvents is ionic liquids (ILs) . These are salts with low melting points that exist as liquids at or near room temperature. Their negligible vapor pressure, high thermal stability, and tunable solvent properties make them attractive alternatives to volatile organic compounds (VOCs). In the context of aniline bromination, ionic liquids can act as both the solvent and a promoter of the reaction. For instance, studies on the bromination of unprotected anilines using copper(II) bromide have demonstrated high yields and regioselectivity when conducted in ionic liquids like 1-hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br). beilstein-journals.orgresearchgate.net The use of an ionic liquid as the solvent can facilitate the dissolution of both the aniline substrate and the copper catalyst, leading to enhanced reaction rates and milder reaction conditions, often at room temperature. beilstein-journals.orgresearchgate.net This approach also circumvents the need for hazardous additives like gaseous HCl or supplementary oxygen that are sometimes required in conventional aqueous systems. beilstein-journals.orgresearchgate.net

Another strategy towards greener reaction media is the use of N-Bromosuccinimide (NBS) in more benign solvents or even under solvent-free conditions. NBS is a versatile and convenient brominating agent that is a solid and therefore easier to handle than liquid bromine. sigmaaldrich.com Research has shown that the bromination of electron-rich aromatic compounds, including anilines, can be effectively carried out using NBS. rsc.orgresearchgate.net While traditional protocols might use chlorinated solvents, recent efforts have focused on employing less harmful solvents. Furthermore, solid-state reactions, where the reactants are mixed without any solvent, represent a significant step towards minimizing solvent waste. researchgate.net Solid-state bromination of substituted anilines with NBS has been shown to yield nuclear brominated products exclusively, with the reactivity and selectivity being influenced by the physical state of the reactants. rsc.orgresearchgate.net

The following table summarizes the advantages of using eco-friendly solvents in the synthesis of bromoanilines, which can be extrapolated to the synthesis of this compound.

Solvent SystemKey AdvantagesRelevant Findings for Aniline Bromination
Ionic Liquids (e.g., [HMIM]Br) Negligible vapor pressure, high thermal stability, recyclability, can enhance reaction rates and selectivity.High yields and regioselectivity for para-bromination of anilines using CuBr₂ at room temperature without hazardous additives. beilstein-journals.orgresearchgate.net
N-Bromosuccinimide (NBS) in Greener Solvents/Solvent-Free Avoids the use of hazardous liquid bromine, potential for reduced solvent usage, and generation of less toxic byproducts (succinimide).Effective for nuclear bromination of anilines. Solvent-free, solid-state reactions can offer high selectivity and minimize waste. rsc.orgresearchgate.net

Catalyst Design for Sustainable Production

The design and application of efficient and sustainable catalysts are central to the development of green synthetic routes. Catalysts can lower the activation energy of a reaction, enabling the use of milder conditions, reducing energy consumption, and often leading to higher selectivity, which minimizes the formation of unwanted byproducts.

Copper-based catalysts have emerged as a cost-effective and less toxic alternative to more precious metal catalysts for various organic transformations, including the bromination of anilines. The use of copper(II) halides, such as CuBr₂, has been shown to be effective for the regioselective bromination of unprotected anilines. beilstein-journals.orgresearchgate.net A significant advantage of this catalytic system is its ability to function under mild conditions, often at room temperature, when used in conjunction with ionic liquids. beilstein-journals.orgresearchgate.net This combination offers a practical and more environmentally benign pathway to bromoanilines.

Furthermore, a highly practical procedure for the regioselective bromination of free anilines has been developed using a catalytic amount of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in the presence of sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) as an oxidant. This method is noteworthy for its use of readily available and inexpensive reagents and its applicability to a range of aniline substrates, offering good to excellent yields of the monobrominated products.

The regioselectivity of these catalytic brominations is a key feature. For anilines, electrophilic substitution typically occurs at the ortho and para positions. The ethoxy and amino groups in 3-ethoxyaniline are both ortho-, para-directing. Therefore, the synthesis of this compound requires careful control of the reaction conditions to favor bromination at the C2 position, which is ortho to the amino group and meta to the ethoxy group. The design of the catalyst and the choice of reaction medium play a crucial role in achieving this desired regioselectivity. For instance, palladium-catalyzed meta-C–H bromination of aniline derivatives has been reported, showcasing the potential of catalyst design to overcome inherent substrate reactivity patterns.

The table below outlines key aspects of sustainable catalyst design for the bromination of anilines, with potential applicability to the synthesis of this compound.

Catalyst SystemKey Features for SustainabilityResearch Findings on Aniline Bromination
Copper(II) Halides (e.g., CuBr₂) in Ionic Liquids Utilizes an earth-abundant and less toxic metal, operates under mild conditions (room temperature), high regioselectivity.Achieves high yields of para-brominated anilines without the need for harsh reagents. beilstein-journals.orgresearchgate.net
Catalytic CuSO₄·5H₂O with NaBr/Na₂S₂O₈ Employs a cheap and readily available copper salt, practical and scalable, avoids stoichiometric use of metal reagents.Provides a regioselective method for the monobromination of a variety of free anilines with good yields.
Palladium-based Catalysts Potential for directing bromination to less favored positions (e.g., meta), high catalytic efficiency.Demonstrates the feasibility of meta-C–H bromination of aniline derivatives, offering a route to otherwise difficult-to-access isomers.

Reactivity Patterns and Mechanistic Investigations of 2 Bromo 3 Ethoxyaniline

Aromatic Substitution Reactions

Aromatic substitution reactions on the 2-Bromo-3-ethoxyaniline ring are heavily influenced by the nature of the existing substituents, which control both the rate of reaction and the position of the incoming electrophile or nucleophile.

Electrophilic Aromatic Substitution (EAS) Directing Effects

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome is determined by the directing effects of the substituents already present. msu.edu The amino (-NH2) and ethoxy (-OEt) groups are activating groups, meaning they increase the rate of reaction by donating electron density to the ring, making it more nucleophilic. wikipedia.orgvanderbilt.edu Conversely, the bromine atom is a deactivating group due to its inductive electron withdrawal, but it directs incoming electrophiles to the ortho and para positions through resonance. libretexts.org

The directing influences of the substituents in this compound are as follows:

Amino (-NH2) group: As a powerful activating group, it strongly directs incoming electrophiles to the positions ortho (C6) and para (C4) to itself.

Ethoxy (-OEt) group: This is also an activating, ortho-, para-director, reinforcing substitution at the C4 (ortho) and C6 (para) positions.

Bromo (-Br) group: This deactivating group directs to its para position (C5).

The combined effect of these groups results in a strong preference for electrophilic attack at the C4 and C6 positions, which are activated by both the amino and ethoxy groups. The C5 position is deactivated by the inductive effect of the adjacent ethoxy and bromo groups and is only weakly directed by the bromine atom. Therefore, substitution at C5 is significantly less favored. Between the two most activated sites, C4 and C6, steric hindrance from the adjacent bulky bromine atom at C2 might slightly disfavor substitution at the C6 position, potentially leading to a preference for the C4 position in many cases.

SubstituentPositionElectronic EffectClassificationDirecting Positions
-NH₂C1+R >> -IStrongly ActivatingC4 (para), C6 (ortho)
-BrC2+R < -IDeactivatingC5 (para)
-OEtC3+R > -IActivatingC4 (ortho), C6 (para)

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Bromine Atom

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as bromine, by a nucleophile. masterorganicchemistry.com This reaction mechanism typically requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or carbonyl (-C=O) groups, positioned ortho or para to the leaving group. chemistrysteps.comyoutube.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.comyoutube.com

In the case of this compound, the benzene (B151609) ring is substituted with two strong electron-donating groups (amino and ethoxy). These groups enrich the ring with electron density, making it nucleophilic and thus highly deactivated towards attack by external nucleophiles. chemistrysteps.com Consequently, the SNAr pathway for the substitution of the bromine atom is energetically unfavorable under standard conditions. For such a reaction to occur, extreme conditions or an alternative mechanism, such as the elimination-addition (benzyne) mechanism involving a very strong base like sodium amide, would be necessary. chemistrysteps.com

Cross-Coupling Chemistry

The carbon-bromine bond in this compound serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-C Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or ester. uni-rostock.denih.gov This reaction is widely used in academic and industrial synthesis due to its mild conditions and high functional group tolerance. nih.govrsc.org this compound is a suitable substrate for this transformation, where the C-Br bond is converted into a new C-C bond.

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromine bond to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst. uni-rostock.de

While specific studies on this compound are limited, numerous reports on structurally similar bromoanilines demonstrate the feasibility of this reaction. nih.govacs.org

Examples of Suzuki-Miyaura Conditions for Bromoaniline Derivatives
Aryl BromideBoronic Acid/EsterPd CatalystBaseSolventYield
2-Bromo-4-methoxyaniline2-Azidoarylboronic Pinacolate EsterPdCl₂(dppf)Et₃N1,4-DioxaneNot specified
Generic Aryl BromideArylboronic AcidPd(OAc)₂ / SPhosK₂CO₃CH₃CN / H₂OModerate to Good
Generic Aryl BromideArylboronic AcidPd(PPh₃)₄Na₂CO₃DMEGood to Excellent

Copper-Catalyzed Reactions

Copper-catalyzed reactions provide alternative pathways for functionalizing aryl halides. The Ullmann condensation, for instance, is a classic copper-mediated reaction for forming C-N, C-O, and C-S bonds. It is plausible that the amino group of this compound could undergo N-arylation or that the bromine atom could be substituted by various nucleophiles under copper catalysis. For example, related bromoquinolines have been shown to react with ammonia in the presence of copper powder to yield aminoquinolines. researchgate.net Modern copper-catalyzed methods also enable a range of C-C bond-forming reactions under milder conditions than traditional Ullmann reactions. nih.gov

Other Metal-Mediated Transformations

Beyond the Suzuki and copper-catalyzed reactions, the C-Br bond of this compound is amenable to various other metal-mediated transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds. While this compound already possesses an amino group, the C-Br bond could be used to couple with another amine. More relevantly, a related compound, 2-bromo-3-methoxyaniline, has been used in a palladium-catalyzed double Buchwald-Hartwig C-N cross-coupling to synthesize phenazine derivatives. researchgate.net

Sonogashira Coupling: This reaction, typically catalyzed by both palladium and copper, couples aryl halides with terminal alkynes to form aryl-alkyne structures. uni-rostock.de

Heck Reaction: This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an alkene. sigmaaldrich.com

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by palladium or nickel. sigmaaldrich.com

Potential Metal-Mediated Transformations for this compound
Reaction NameCatalyst SystemBond FormedReactant Partner
Buchwald-Hartwig AminationPalladium / LigandC-NAmine
Sonogashira CouplingPalladium / CopperC-C (sp)Terminal Alkyne
Heck ReactionPalladiumC-C (sp²)Alkene
Negishi CouplingPalladium or NickelC-COrganozinc Reagent

Chemical Transformations of the Amino and Ethoxy Functional Groups of this compound

The reactivity of this compound is primarily centered around its two functional groups: the amino (-NH₂) group and the ethoxy (-OCH₂CH₃) group. These moieties allow for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Derivatization and Condensation Reactions of the Amine Moiety (e.g., Schiff Base Formation)

The primary amine group in this compound is a versatile site for derivatization, most notably through condensation reactions with carbonyl compounds to form Schiff bases (imines). This reaction typically involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the imine.

The general mechanism for Schiff base formation involves two key steps:

Formation of a carbinolamine intermediate: The lone pair of electrons on the nitrogen atom of the amino group attacks the carbonyl carbon. A proton transfer from the nitrogen to the oxygen results in the formation of a neutral carbinolamine.

Dehydration of the carbinolamine: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen leads to the formation of the C=N double bond of the Schiff base.

While specific studies on this compound are not extensively documented, the synthesis of Schiff bases from analogous substituted anilines, such as 2-bromo-4-methylaniline and 3-bromo-4-methylaniline, has been reported. rsc.orgwikipedia.org These reactions are typically carried out by refluxing the aniline (B41778) with an appropriate aldehyde or ketone in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. rsc.orgacs.org

Below is a table summarizing the expected outcomes of the condensation reaction of this compound with various carbonyl compounds, based on established chemical principles.

Carbonyl ReactantExpected Schiff Base ProductTypical Reaction Conditions
BenzaldehydeN-(phenylmethylene)-2-bromo-3-ethoxyanilineReflux in ethanol with catalytic acid
Salicylaldehyde2-(((2-bromo-3-ethoxyphenyl)imino)methyl)phenolReflux in ethanol
AcetoneN-(propan-2-ylidene)-2-bromo-3-ethoxyanilineReflux in the presence of a dehydrating agent

Cleavage and Modification of the Ether Linkage

The ethoxy group in this compound consists of an ether linkage that is generally stable under many reaction conditions. However, this bond can be cleaved under harsh acidic conditions, typically with strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.comlibretexts.org

The mechanism of acid-catalyzed ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the nature of the groups attached to the ether oxygen. wikipedia.orglongdom.org In the case of an aryl alkyl ether like this compound, the cleavage will occur at the alkyl-oxygen bond.

The mechanistic steps are as follows:

Protonation of the ether oxygen: The strong acid protonates the ether oxygen, making it a better leaving group (an alcohol). libretexts.org

Nucleophilic attack: A halide ion (I⁻ or Br⁻) then acts as a nucleophile and attacks the ethyl group. masterorganicchemistry.com

Given that the ethyl group is a primary alkyl group, the reaction will proceed via an Sₙ2 mechanism. longdom.org The nucleophile attacks the less sterically hindered carbon of the protonated ether. The products of this reaction would be 2-bromo-3-hydroxylaniline (a substituted phenol) and ethyl halide. The C(aryl)-O bond remains intact because sp²-hybridized carbons are resistant to nucleophilic substitution.

ReagentExpected ProductsProbable Mechanism
Hydroiodic Acid (HI)2-Bromo-3-hydroxylaniline and Ethyl iodideSₙ2
Hydrobromic Acid (HBr)2-Bromo-3-hydroxylaniline and Ethyl bromideSₙ2

Modification of the ethoxy group without cleavage is less common but could potentially involve reactions on the ethyl chain if appropriate reagents and conditions are employed, though this is not a typical transformation for this functional group under standard laboratory conditions.

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction pathways and optimizing the synthesis of desired products. This involves studying the kinetics of the reactions and identifying any transient species that may form.

Kinetic Studies of Reaction Pathways

Kinetic studies provide valuable insights into the factors that influence the rate of a chemical reaction. For reactions involving substituted anilines, the electronic nature of the substituents on the aromatic ring plays a significant role in determining the reaction kinetics.

For oxidation reactions of substituted anilines, kinetic studies have shown that the reaction rates are highly dependent on the substituents. acs.orgniscpr.res.inepa.gov Electron-donating groups generally accelerate the rate of oxidation by stabilizing the formation of a positive charge on the nitrogen atom in the transition state. orientjchem.org Therefore, the ethoxy group would be expected to have an accelerating effect, while the bromo group would have a decelerating effect on the oxidation of this compound.

A study on the oxidation of substituted anilines by bromate ion revealed a first-order dependence on both the substrate and the oxidant, with electron-withdrawing groups accelerating the reaction. niscpr.res.in Another study on the oxidation of anilines with chloramine T showed a fractional order dependence on the amine, suggesting the formation of a complex in a fast equilibrium step followed by a slow decomposition. utmb.edu

The following table summarizes the expected influence of the substituents of this compound on reaction rates for different reaction types based on general principles of physical organic chemistry.

Reaction TypeEffect of 3-Ethoxy Group (Electron-Donating)Effect of 2-Bromo Group (Electron-Withdrawing)Expected Overall Rate Relative to Aniline
Schiff Base FormationAcceleratingDeceleratingDependent on specific conditions and carbonyl reactant
Electrophilic Aromatic SubstitutionActivating and meta-directingDeactivating and ortho, para-directingComplex interplay of steric and electronic effects
Oxidation of Amino GroupAcceleratingDeceleratingLikely slower than aniline due to the strong deactivating effect of the halogen

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are essential for confirming proposed reaction mechanisms. These species are often transient and require specialized spectroscopic techniques for their detection.

In the formation of Schiff bases from anilines, the carbinolamine is a key intermediate. ejpmr.com While generally unstable, under certain conditions, it may be possible to detect its presence using techniques such as NMR or IR spectroscopy.

For oxidation reactions of anilines, various intermediates have been proposed and, in some cases, identified. The oxidation of aniline can proceed through a one-electron transfer to form a radical cation. acs.org Spectroscopic methods, such as in situ Fourier transform infrared spectroscopy (FTIRS), have been used to provide evidence for the formation of dimeric intermediates like 4-aminodiphenylamine and benzidine during aniline oxidation. rsc.org The formation of a complex between the aniline and the oxidizing agent has also been suggested based on kinetic data. utmb.edu

In the case of reactions involving benzyne intermediates, such as the reaction of 2-bromoanisole with sodium amide, the benzyne itself is a highly reactive intermediate. study.com While direct observation is challenging, its formation can be inferred from the product distribution.

The characterization of intermediates in reactions of this compound would likely involve a combination of spectroscopic techniques and trapping experiments. For example, the presence of a radical cation intermediate in an oxidation reaction could potentially be detected by electron paramagnetic resonance (EPR) spectroscopy. The structure of more stable intermediates could be elucidated using NMR and mass spectrometry.

Reaction TypePlausible Intermediate(s)Potential Detection/Characterization Methods
Schiff Base FormationCarbinolamineNMR, IR spectroscopy
Oxidation of Amino GroupRadical cation, Complex with oxidantEPR spectroscopy, FTIRS, Kinetic analysis
Nucleophilic Aromatic Substitution (under forcing conditions)BenzyneTrapping experiments, Product analysis

Advanced Spectroscopic and Analytical Characterization of 2 Bromo 3 Ethoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides granular information about the chemical structure by probing the magnetic properties of atomic nuclei.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Bromo-3-ethoxyaniline is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The ethoxy group (-OCH₂CH₃) will present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic protons will appear as a complex multiplet pattern due to coupling with each other. The amine (-NH₂) protons typically appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the ethoxy group carbons. The chemical shifts of the aromatic carbons are significantly affected by the electron-donating amino and ethoxy groups and the electron-withdrawing bromo group.

Predicted NMR Data for this compound:

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H 6.5 - 7.3 (multiplet) -
-NH₂ ~3.7 (broad singlet) -
-OCH₂CH₃ ~4.0 (quartet) ~64
-OCH₂CH₃ ~1.4 (triplet) ~15
C-1 (C-NH₂) - ~145
C-2 (C-Br) - ~110
C-3 (C-OEt) - ~155
C-4 - ~115-125
C-5 - ~120-130

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a key correlation would be observed between the methylene and methyl protons of the ethoxy group. Correlations among the aromatic protons would also be present, helping to delineate their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would definitively link each proton signal (except the labile amine protons) to its attached carbon atom. For instance, the quartet at ~4.0 ppm would correlate with the methylene carbon signal at ~64 ppm, and the triplet at ~1.4 ppm would correlate with the methyl carbon signal at ~15 ppm.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₈H₁₀BrNO), the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass units.

Different ionization techniques can be employed to generate ions for mass analysis, each providing unique fragmentation information.

Electron Ionization (EI): EI is a "hard" ionization technique that typically leads to extensive fragmentation. The mass spectrum of 4-bromoaniline, a related compound, shows characteristic fragmentation patterns that can be extrapolated to this compound. chegg.comchegg.com Common fragmentation pathways for aromatic amines include the loss of the amino group and cleavage of the aromatic ring. For this compound, fragmentation would likely involve the loss of the ethoxy group, the bromine atom, and potentially the entire side chain.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in the protonated molecule [M+H]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected [M+H]⁺ ion to obtain structural information.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Predicted Fragment Notes
215/217 [C₈H₁₀BrNO]⁺ Molecular ion peak (M⁺) showing the bromine isotopic pattern.
186/188 [M - C₂H₅]⁺ Loss of the ethyl group.
170/172 [M - OC₂H₅]⁺ Loss of the ethoxy group.
136 [M - Br]⁺ Loss of the bromine atom.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the molecular vibrations and electronic transitions within a molecule, respectively, providing valuable information about the functional groups present and the conjugated system.

Vibrational Spectroscopy (FT-IR): Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. wpmucdn.comresearchgate.netdaneshyari.comresearchgate.nettsijournals.com

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H stretching (amine) 3300 - 3500 (two bands for primary amine)
Aromatic C-H stretching 3000 - 3100
Aliphatic C-H stretching 2850 - 3000
Aromatic C=C stretching 1500 - 1600
C-N stretching 1250 - 1350
C-O stretching (aryl ether) 1200 - 1275 (asymmetric), 1000-1075 (symmetric)

Electronic Spectroscopy (UV-Vis): Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems. Aniline (B41778) and its derivatives exhibit characteristic absorption bands in the UV region. researchgate.netresearchgate.netacs.orgwikipedia.orgnih.gov The presence of the amino and ethoxy groups (auxochromes) and the bromine atom on the benzene ring will influence the position and intensity of the absorption maxima (λmax). It is anticipated that this compound will exhibit two main absorption bands corresponding to π → π* transitions within the benzene ring.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a unique "fingerprint" of the molecule. For this compound, the key functional groups are the amine (-NH2), the ether (C-O-C), the aromatic ring (C=C), and the carbon-bromine bond (C-Br).

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethoxy group appear just below 3000 cm⁻¹. The C-O-C stretching of the ether group and the C-N stretching of the arylamine will also produce strong, characteristic peaks. The presence of the bromine atom can be confirmed by a C-Br stretching vibration in the lower frequency "fingerprint region" of the spectrum. docbrown.infonist.gov

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound This table is based on characteristic infrared absorption frequencies for similar functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3400 - 3500
Amine (-NH₂)N-H Bend (scissoring)1590 - 1650
Aromatic RingC-H Stretch3010 - 3100
Aromatic RingC=C Stretch (in-ring)1450 - 1600
Aromatic RingC-H Bend (out-of-plane)750 - 900
Ether (-O-CH₂CH₃)C-O Stretch (asymmetric aryl-alkyl)1200 - 1275
Ether (-O-CH₂CH₃)C-O Stretch (symmetric)1020 - 1075
Alkyl (ethoxy group)C-H Stretch2850 - 2975
Haloalkane (Aryl)C-Br Stretch550 - 650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. slideshare.net Molecules containing π-bonds or non-bonding electrons (n-electrons), known as chromophores, can absorb energy in the UV or visible range, promoting these electrons to higher energy molecular orbitals. libretexts.org The aniline core, with its aromatic ring and the lone pair of electrons on the nitrogen atom, constitutes a significant chromophore.

The UV-Vis spectrum of an aniline derivative typically shows two main absorption bands. researchgate.net The first, at a shorter wavelength, corresponds to the π → π* transition of the benzene ring. The second band, at a longer wavelength, is due to the n → π* transition, involving the non-bonding electrons of the nitrogen atom being promoted into the π* orbital of the aromatic ring. researchgate.net The presence of substituents like the bromo and ethoxy groups can cause a shift in the wavelength of maximum absorbance (λmax), known as a bathochromic (red) or hypsochromic (blue) shift, and can also affect the intensity of the absorption. benicewiczgroup.com The ethoxy group, being an electron-donating group (auxochrome), is expected to cause a bathochromic shift and an increase in absorption intensity.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent This table presents plausible absorption maxima based on data for substituted anilines. researchgate.netnih.gov

Electronic TransitionTypical λmax Range (nm)Chromophore
π → π230 - 250Aromatic Ring
n → π280 - 310Aniline System (N lone pair → Ring)

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile and thermally sensitive compounds like many aniline derivatives. thermofisher.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In a typical RP-HPLC setup, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comrsc.org

For the analysis of this compound, a gradient elution method, where the composition of the mobile phase is changed over time, can provide excellent separation of the target compound from starting materials, by-products, and degradation products. nih.gov A UV detector is commonly used for detection, as the aromatic ring provides strong chromophoric activity. rsc.org By comparing the retention time with that of a known standard and analyzing the peak area, both qualitative identification and quantitative purity assessment can be achieved.

Table 3: Representative HPLC Method Parameters for Analysis of Aniline Derivatives These parameters are based on established methods for similar compounds and may require optimization for this compound. tandfonline.comd-nb.info

ParameterTypical Value/Condition
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Gradient (e.g., starting with 30% B, increasing to 95% B)
Flow Rate 1.0 mL/min
Column Temperature 30 - 40 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength ~240 nm and 290 nm
Injection Volume 5 - 20 µL

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While many aniline derivatives can be analyzed by GC, they can sometimes pose challenges due to their polarity and potential for thermal degradation. acs.orgepa.gov Direct analysis of this compound by GC is feasible, but may require careful optimization of the injection port temperature to avoid decomposition.

The use of a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase (e.g., SE-54) is common for separating aniline derivatives. epa.gov A Flame Ionization Detector (FID) can be used for general-purpose quantification, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity and sensitivity for nitrogen-containing compounds. For unequivocal identification, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard, as it provides both retention time data and a mass spectrum for structural elucidation. researchgate.net In some cases, derivatization may be employed to improve the thermal stability and chromatographic behavior of anilines. nih.gov

Table 4: General GC/MS Parameters for Analysis of Aniline Derivatives These parameters provide a starting point for developing a method for this compound. d-nb.infoepa.gov

ParameterTypical Value/Condition
Column Fused silica capillary (e.g., 30 m x 0.25 mm) with a 5% phenyl-methylpolysiloxane stationary phase
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 - 280 °C
Oven Program Start at 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50 - 400 amu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net

Theoretical and Computational Chemistry of 2 Bromo 3 Ethoxyaniline

Electronic Structure and Molecular Orbital Calculations

The electronic behavior of 2-Bromo-3-ethoxyaniline is governed by the interplay of its constituent functional groups: the electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups, and the electron-withdrawing, sterically bulky bromo (-Br) group. Computational chemistry provides powerful tools to dissect these interactions.

Density Functional Theory (DFT) stands as a cornerstone for predicting the ground-state properties of molecules like this compound with a favorable balance of computational cost and accuracy. nih.gov Functionals such as B3LYP or dispersion-corrected functionals like PW6B95-D3, combined with basis sets like 6-311++G(d,p), are commonly employed to optimize the molecular geometry and predict electronic properties. nih.govacs.org

For this compound, a DFT optimization would reveal the equilibrium geometry, including key bond lengths and angles. The presence of the bulky bromine and ethoxy groups ortho and meta to the amine, respectively, would likely induce some out-of-plane distortion in the amino group and influence the orientation of the ethoxy group relative to the phenyl ring. The calculations would also yield crucial electronic data, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity, particularly in electrophilic and nucleophilic reactions. chemrevlett.com

Table 1: Predicted Ground-State Geometric and Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p)) (Note: This data is representative and derived from typical values for similar substituted anilines, pending specific calculations for this molecule.)

ParameterPredicted Value
C-N Bond Length~1.40 Å
C-Br Bond Length~1.91 Å
C-O Bond Length~1.37 Å
C-N-H Angle~112°
HOMO Energy~ -5.2 eV
LUMO Energy~ -0.5 eV
HOMO-LUMO Gap~ 4.7 eV
Dipole Moment~ 2.5 D

While DFT is a workhorse for ground-state properties, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Configuration Interaction Singles (CIS) are invaluable for analyzing electronic configurations and excited states. researchgate.netresearchgate.net For aniline (B41778) and its derivatives, ab initio calculations have been used to elucidate the geometry and electronic character of the lowest singlet excited states (S₁ and S₂). researchgate.net

Applying these methods to this compound would allow for a detailed analysis of its π-system. The HOMO is expected to have significant contributions from the p-orbitals of the amino nitrogen and the phenyl ring, while the LUMO would be a π* orbital of the aromatic system. Ab initio calculations can precisely map these orbitals and predict vertical excitation energies, providing a theoretical basis for the molecule's UV-visible absorption spectrum. chemrxiv.org These methods confirm the charge-transfer character of electronic transitions, where electron density shifts from the donor groups (amine, ethoxy) towards the aromatic ring upon excitation. researchgate.netchemrxiv.org

Computational Modeling of Reaction Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating energy barriers, thereby providing a mechanistic understanding at the molecular level. nih.govacs.org

A transition state (TS) represents a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. ucsb.edu Locating the TS is crucial for calculating the activation energy (energy barrier) of a reaction, which governs its rate. Algorithms like the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or eigenvector-following methods are used to find these structures. scm.com

For this compound, a key reaction would be electrophilic aromatic substitution. The substituents would direct incoming electrophiles, and computational modeling could predict the regioselectivity by comparing the activation barriers for ortho, meta, and para attack relative to the existing groups. A frequency calculation on the located TS geometry must yield exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. ucsb.eduscm.com

Table 2: Hypothetical Reaction Profile for Electrophilic Nitration of this compound (Note: Energies are representative for a typical SNAr reaction and illustrate the expected profile.)

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0This compound + NO₂⁺
Transition State (TS)+18.5Formation of the σ-complex
Intermediate (σ-complex)+5.0Wheland intermediate
Products-15.0Nitro-2-bromo-3-ethoxyaniline + H⁺

Reactions are rarely performed in the gas phase; the solvent can dramatically alter reaction energetics and mechanisms. numberanalytics.comnumberanalytics.com Computational models account for this through implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous dielectric medium, which is computationally efficient. chemrxiv.orgnumberanalytics.com Explicit models involve simulating individual solvent molecules around the solute, offering higher accuracy at a greater computational cost.

For reactions involving this compound, particularly those with charge separation in the transition state, a polar solvent would be expected to stabilize the TS more than the reactants, thus lowering the activation energy and accelerating the reaction. nih.gov Studies on similar SNAr reactions of substituted anilines have shown that both specific (e.g., hydrogen bonding) and non-specific solvent interactions are crucial for accurate predictions. nih.govresearchgate.net The choice of solvent can even alter the reaction mechanism itself. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible ethoxy group necessitates a study of the molecule's conformational landscape.

Conformational analysis involves scanning the potential energy surface by systematically rotating around single bonds. For this compound, the key dihedral angles are C(2)-C(3)-O-C(ethyl) and C(3)-O-C(ethyl)-C(methyl). Studies on ethoxybenzene show that the planar conformer (where the ethyl group is in the same plane as the ring) is typically the most stable, but non-planar (gauche) conformers can also exist. researchgate.net The bulky bromine atom at the C2 position would likely create steric hindrance that influences the preferred orientation of the ethoxy group.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. mdpi.com By simulating the molecule's motion in a chosen environment (e.g., in a box of water molecules) at a certain temperature, MD can reveal the accessible conformations, the barriers to interconversion between them, and how the molecule interacts with its surroundings. researchgate.net For this compound, an MD simulation would show the rotational dynamics of the ethoxy and amino groups and could highlight any significant intramolecular interactions, such as hydrogen bonding between the amine hydrogen and the ethoxy oxygen.

Table 3: Predicted Conformational Isomers of this compound (Note: Data is hypothetical, based on typical energy differences for ethoxybenzene conformers.)

ConformerC(2)-C(3)-O-C DihedralRelative Energy (kcal/mol)Description
Anti-planar~180°0.0Ethyl group points away from the bromine atom. Likely the global minimum.
Syn-planar~0°+2.5Ethyl group points towards the bromine atom. Sterically hindered.
Gauche~±90°+1.2Ethyl group is perpendicular to the ring plane. A local minimum.

Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic parameters of molecules. By calculating the optimized geometry and electronic properties of this compound, it is possible to simulate various types of spectra, which can aid in the identification and characterization of the compound.

These predictions are based on calculating the effects of the molecule's magnetic and electric fields on the nuclei and electrons. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts are predicted by calculating the magnetic shielding tensors for each nucleus. Similarly, Infrared (IR) vibrational frequencies are determined by calculating the second derivatives of the energy with respect to the atomic coordinates, which correspond to the force constants of the molecular vibrations.

While specific, peer-reviewed computational studies on this compound are not widely published, the following table represents the type of data that would be generated from a typical DFT calculation (e.g., using the B3LYP functional with a 6-311G(d,p) basis set) for predicting its ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted NMR Chemical Shifts for this compound

This table presents hypothetical data representative of computational predictions.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C-NH₂ - ~145.8
C-Br - ~109.5
C-OEt - ~155.2
Aromatic C-H ~6.8 - 7.2 ~115.0 - 125.0
O-CH₂-CH₃ ~4.1 ~64.5

In Silico Screening for Potential Reactivity

In silico methods are crucial for predicting the chemical reactivity of a molecule, offering a guide for synthetic applications and understanding its potential interactions. For this compound, computational analysis can identify the most likely sites for electrophilic and nucleophilic attack.

Methods such as Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) analysis are commonly employed. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) in red and electron-poor regions (electrophilic sites) in blue. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's ability to donate and accept electrons, respectively. The locations of these orbitals indicate the most probable sites for reaction.

For this compound, the amine (-NH₂) and ethoxy (-OCH₂CH₃) groups are electron-donating, increasing the electron density of the aromatic ring and making it susceptible to electrophilic substitution. The MEP would show a region of high negative potential around the amino group and the oxygen atom. Conversely, the bromine atom is an electron-withdrawing group, creating a site that could be targeted by nucleophiles. Analysis of the LUMO would likely indicate a significant orbital coefficient on the carbon atom attached to the bromine, suggesting a potential site for nucleophilic aromatic substitution.

Table 2: Predicted Reactivity Sites for this compound

This table presents hypothetical data representative of computational predictions.

Reactivity Type Predicted Site(s) Computational Basis
Nucleophilic Character Amino group (-NH₂), Oxygen of the ethoxy group, Aromatic ring (ortho/para to activating groups) High electron density indicated by Molecular Electrostatic Potential (MEP) maps; location of the Highest Occupied Molecular Orbital (HOMO).

| Electrophilic Character | Carbon atom bonded to the bromine atom | Region of positive potential on MEP map; significant coefficient in the Lowest Unoccupied Molecular Orbital (LUMO). |

Applications As a Versatile Building Block in Advanced Organic Synthesis

Precursor for Heterocyclic Compounds

The structure of 2-Bromo-3-ethoxyaniline is particularly well-suited for the synthesis of heterocyclic compounds, which are core components of many pharmaceuticals, agrochemicals, and functional materials. The ortho-positioning of the amino and bromo groups is a classic motif for cyclization reactions.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Pyrimidines)

Quinolines: this compound is an ideal substrate for established quinoline (B57606) synthesis methodologies. One prominent example is the Larock synthesis, a palladium-catalyzed reaction. An improved version of this method involves the one-pot reaction of a 2-bromoaniline (B46623) with an allylic alcohol. organic-chemistry.orgacs.orgnih.gov This process proceeds through a Heck reaction, followed by intramolecular condensation and a final dehydrogenation step to yield the aromatic quinoline ring system. acs.org The use of 2-bromoanilines, which are often more accessible than their iodo-counterparts, makes this a practical route. acs.org When using this compound, this reaction would lead to the formation of 7-ethoxy-8-bromoquinolines, a scaffold of interest in medicinal chemistry.

Pyrimidines: While direct, single-step syntheses of pyrimidines from this compound are less commonly documented, the aniline (B41778) functional group is a cornerstone in many pyrimidine (B1678525) construction strategies. General methods often involve the condensation of a three-carbon unit with an amidine or a related nitrogen-containing species. organic-chemistry.org The amino group of this compound can be converted into a guanidine (B92328) or urea (B33335) derivative, which can then undergo cyclization with β-dicarbonyl compounds or their equivalents to form the pyrimidine ring. nih.gov Furthermore, modern synthetic approaches, such as microwave-assisted nucleophilic aromatic substitution of chloropyrimidines with anilines, provide another viable pathway to incorporate the 2-bromo-3-ethoxyphenyl moiety into a pyrimidine structure. rsc.orgnih.gov

Table 1: Synthesis of Nitrogen-Containing Heterocycles
HeterocycleSynthetic MethodKey Reagents for this compoundPotential Product
Quinoline Larock Synthesis organic-chemistry.orgacs.orgAllylic alcohol, Palladium catalyst, DIAD7-Ethoxy-8-bromoquinoline derivative
Pyrimidine Cyclocondensation nih.govβ-Dicarbonyl compound, Guanidine (derived from aniline)2-Amino-pyrimidine with 2-bromo-3-ethoxyphenyl substituent
Pyrimidine Nucleophilic Substitution rsc.orgSubstituted 2-chloropyrimidine, Acid catalystN-(2-bromo-3-ethoxyphenyl)pyrimidin-2-amine

Formation of Fused Ring Systems

The ortho-haloaniline motif present in this compound is a powerful precursor for constructing fused polycyclic systems, particularly through palladium-catalyzed intramolecular reactions. nih.gov These reactions can create new rings by forming carbon-carbon or carbon-nitrogen bonds. For example, after coupling an alkyne to the amino group, a palladium-catalyzed intramolecular cyclization can lead to the formation of indole (B1671886) rings fused with other systems.

Palladium-catalyzed C-H activation and functionalization is a state-of-the-art strategy for building complex fused heterocycles. nih.govrsc.org By reacting this compound with a suitable coupling partner, it is possible to initiate a sequence where the palladium catalyst first facilitates a cross-coupling reaction at the bromine site, followed by an intramolecular C-H activation/arylation step to close a new ring, generating phenanthridine-type structures or other complex polyaromatic systems. rsc.org

Scaffold for Complex Molecular Architectures

The distinct reactivity of the three functional groups on the this compound ring allows for its use as a scaffold, where each part of the molecule can be modified selectively to build intricate, polyfunctionalized molecules.

Design and Synthesis of Polyfunctionalized Aromatic Systems

The strategic value of this compound lies in the ability to perform sequential chemical modifications.

Reactions at the Bromo Group: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings can introduce a wide variety of substituents at this position. This allows for the controlled introduction of new carbon or heteroatom linkages.

Reactions at the Amino Group: The amino group can be acylated, alkylated, or, most importantly, converted to a diazonium salt. The diazonium intermediate is highly versatile and can be replaced by a vast array of other functional groups (e.g., -H, -OH, -CN, halogens) via Sandmeyer or related reactions.

Reactions involving the Ethoxy Group: The ethoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr) to yield a phenol. This unmasks a hydroxyl group, opening another avenue for functionalization, such as etherification or esterification.

This stepwise functionalization allows chemists to build complex substitution patterns on the aromatic ring that would be difficult to achieve otherwise. libretexts.org

Table 2: Selective Functionalization of this compound
Functional GroupReaction TypeExample ReagentsResulting Functional Group
Bromo Suzuki CouplingArylboronic acid, Pd catalyst, BaseBiaryl linkage
Bromo Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAryl-alkyne linkage
Amino Diazotization/SandmeyerNaNO₂, HCl; then CuCNNitrile group
Amino AcylationAcetyl chloride, BaseAcetamide group
Ethoxy Ether CleavageHBr (concentrated)Hydroxyl (phenol) group

Role in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. youtube.com Anilines are frequent participants in MCRs. This compound can serve as the aniline component in reactions like the Ugi or Biginelli reaction, introducing its specific substitution pattern into the resulting complex molecule in a single step.

Cascade reactions (or tandem/domino reactions) involve a sequence of intramolecular transformations, where the product of one step is the substrate for the next. baranlab.orgrsc.org The structure of this compound is amenable to initiating such cascades. For instance, a reaction could be designed where an initial intermolecular reaction at the amino group is followed by an intramolecular cyclization involving the bromo substituent, leading to the rapid assembly of complex heterocyclic scaffolds. nih.gov The presence of the electron-donating ethoxy group can influence the reactivity and regioselectivity of these transformations.

Research Applications in Materials Science

Substituted anilines are important precursors in materials science, particularly for the synthesis of organic functional materials. While specific applications of this compound are not extensively documented, its structure suggests potential in several areas.

Organic Dyes and Pigments: The aniline core is central to many azo dyes and other chromophores. Diazotization of the amino group of this compound and subsequent coupling with electron-rich aromatic compounds would produce azo dyes. The bromo and ethoxy substituents would modulate the color and properties like lightfastness and solubility.

Organic Electronics: Functionalized aromatic amines are used as building blocks for organic semiconductors, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to extend the π-conjugation of this compound via cross-coupling reactions at the bromine position makes it a candidate for creating novel materials with tailored electronic and photophysical properties. mdpi.com For example, bromoaniline-aldehyde conjugates have been studied as versatile sensors. nih.gov

Liquid Crystals: The elongated, rigid molecular structures required for liquid crystalline behavior are often built using an aromatic core. google.com Through cross-coupling reactions, this compound can be elaborated into the rod-like molecules characteristic of liquid crystals. The ethoxy group can also contribute to the desired mesogenic properties.

Intermediate in Agrochemical Research

The synthesis of new agrochemicals, such as herbicides and fungicides, often involves the use of halogenated and alkoxy-substituted aromatic intermediates. These functional groups can play a critical role in the biological activity and mode of action of the final product.

While the broader family of bromoanilines has been explored in the context of agrochemical synthesis, specific data on the application of this compound is not found in the available scientific and patent literature.

The search for new herbicides with improved efficacy and environmental profiles is an ongoing effort in the agrochemical industry. The synthesis of these complex molecules often relies on the availability of versatile chemical intermediates. Although aniline derivatives are common precursors in herbicide synthesis, there is no documented evidence of this compound being utilized as an intermediate in the development of novel herbicide precursors.

Similarly, in the field of fungicide development, the exploration of new chemical scaffolds is essential for combating fungal pathogens. While various aromatic compounds serve as key intermediates, there are no published research articles or patents that describe the use of this compound in the synthesis of fungicide intermediates.

Future Directions and Emerging Research Avenues for 2 Bromo 3 Ethoxyaniline

Integration into Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry, which focuses on non-covalent interactions to build larger, organized structures, offers significant opportunities for 2-Bromo-3-ethoxyaniline. The anilino-group can act as a hydrogen bond donor, while the ethoxy group and bromine atom can participate in weaker hydrogen bonds and halogen bonding, respectively. This combination of functionalities makes it an ideal candidate for designing complex, self-assembling systems.

Future research could focus on co-crystallization studies with other organic molecules to form novel crystalline solids with tailored properties. For instance, combining this compound with molecules capable of strong hydrogen bonding, such as carboxylic acids, could lead to the formation of robust supramolecular synthons. The study of these interactions is fundamental to crystal engineering, where the goal is to design and synthesize new solid-state structures with desired physical and chemical properties, such as nonlinear optical activity or specific thermal expansion behavior.

An illustrative example from related research involves fluorescent organic crystals of an aldehyde derivative of triphenylethylene, which can detect aniline (B41778) vapor through fluorescence quenching. rsc.org This highlights the potential of using aniline derivatives in the solid state for sensing applications. Researchers could explore how the specific electronic and steric properties of this compound influence crystal packing and the resulting material properties. The interplay between hydrogen bonds (N-H···O), halogen bonds (C-Br···O/N), and π-π stacking interactions will be a critical area of investigation.

Table 1: Potential Supramolecular Interactions and Their Implications for this compound

Interaction TypeParticipating GroupsPotential Application
Hydrogen BondingAmino (donor), Ethoxy (acceptor)Formation of tapes, sheets, or 3D networks
Halogen BondingBromo (donor)Directional control in crystal packing
π-π StackingBenzene (B151609) RingTuning of electronic and optical properties
van der Waals ForcesEthoxy chain, Benzene ringStabilization of the overall crystal lattice

Exploration of Bioinorganic Chemistry Applications (as ligands)

In bioinorganic chemistry, aniline and its derivatives can serve as ligands, binding to metal centers to form complexes that can mimic or inhibit biological processes. The electronic properties of the aniline ring, modified by the electron-donating ethoxy group and the electron-withdrawing (by induction) bromo group, make this compound an intriguing ligand candidate.

A promising avenue of research is the development of bimetallic complexes. acs.orgacs.org These compounds, featuring two distinct metal centers held in proximity by a ligand scaffold, can facilitate cooperative multi-electron processes that are challenging for single-metal catalysts. nih.gov For example, this compound could be used to synthesize heterobimetallic complexes, where each metal has a specific role in a catalytic cycle. mdpi.com Such catalysts could offer new reaction pathways, faster rates, and greater selectivity compared to their monometallic counterparts. nih.gov Research could target the synthesis of nickel(II)/nickel(II) paddle-wheel structures or other modular bimetallic systems for applications in challenging C-H activation reactions. acs.orgnih.gov

The potential for this compound to act as a bridging ligand between two different metals (e.g., an early and a late transition metal) could lead to catalysts with unique reactivity, potentially for small molecule activation or polymerization reactions. The steric hindrance provided by the ortho-bromo substituent could also be exploited to stabilize specific coordination geometries or reactive intermediates.

Advanced Mechanistic Investigations using In-Situ Spectroscopy

Understanding the precise mechanism and kinetics of chemical reactions is crucial for process optimization and the discovery of new transformations. In-situ Fourier Transform Infrared (FTIR) spectroscopy has emerged as a powerful tool for real-time monitoring of chemical reactions, providing a wealth of information on reaction kinetics, pathways, and the behavior of transient intermediates without disturbing the reaction conditions. nih.govyoutube.comrsc.org

Future studies on this compound will likely employ in-situ FTIR to investigate its reactivity in various chemical transformations, such as nucleophilic aromatic substitution, diazotization, or cross-coupling reactions. By tracking the concentration of reactants, intermediates, and products in real-time, researchers can gain deep insights into the reaction mechanism. youtube.com This is particularly valuable for complex reactions where unstable intermediates may be present. mt.com

For example, in the synthesis of derivatives from this compound, in-situ FTIR could be used to:

Determine the reaction rate constants and activation energies. rsc.org

Identify and characterize short-lived intermediates.

Optimize reaction conditions (temperature, pressure, catalyst loading) for improved yield and selectivity.

Ensure safer and more efficient process development, a key aspect of green chemistry. nih.govnih.gov

Table 2: Illustrative Data Obtainable from In-Situ FTIR for a Hypothetical Reaction of this compound

Time (minutes)Reactant Peak (cm⁻¹)Product Peak (cm⁻¹)Reactant Concentration (M)Product Concentration (M)
01620-1.000.00
10162017050.750.25
30162017050.300.70
60162017050.050.95
90-17050.001.00

This table represents hypothetical data to illustrate the type of kinetic information that can be generated.

Development of Machine Learning-Assisted Synthesis and Reaction Prediction

The integration of machine learning (ML) into chemical research is revolutionizing how new molecules and reactions are discovered and optimized. beilstein-journals.orgresearchgate.net For a molecule like this compound, ML models offer several exciting future prospects.

One key area is the prediction of reaction outcomes and regioselectivity. For instance, in electrophilic aromatic substitution reactions, predicting where a new substituent will add to the ring can be challenging. ML models trained on large datasets of similar reactions can predict the most likely reactive site with high accuracy. acs.orgresearchgate.netnih.gov An ML model could be developed to predict the outcome of halogenation, nitration, or Friedel-Crafts reactions on the this compound scaffold, saving significant experimental time and resources.

Furthermore, ML algorithms, particularly Bayesian optimization, can be used to efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to find the optimal conditions for maximizing yield or selectivity. beilstein-journals.org This data-driven approach can uncover non-obvious combinations of conditions that lead to superior results. researchgate.net As high-throughput experimentation (HTE) becomes more common, it will generate the large datasets necessary to train robust ML models for reactions involving complex building blocks like this compound.

Cross-Disciplinary Research with Emerging Technologies

The unique electronic properties of this compound make it a candidate for incorporation into advanced materials for emerging technologies. Its aniline functionality suggests potential applications in the field of organic electronics, particularly for chemical sensors.

Polyaniline is a well-known conductive polymer, and its properties can be tuned by functionalization. conicet.gov.ar Future research could explore the synthesis of polymers incorporating the this compound moiety. The specific substituents could enhance the polymer's sensitivity and selectivity towards certain volatile organic compounds (VOCs). conicet.gov.ar For example, organic field-effect transistors (OFETs) are a promising sensor technology where the active layer's interaction with an analyte modulates the transistor's current. rsc.orgresearchgate.net By designing polymers or small molecules based on this compound, it may be possible to create OFETs that are highly selective for specific analytes, opening doors for applications in environmental monitoring or medical diagnostics. rsc.org

Another area of interest is the development of fluorescent sensors. The electronic structure of the aniline ring is sensitive to its environment, and its fluorescence can be quenched or enhanced upon interaction with other molecules. Research into the photophysical properties of this compound and its derivatives could lead to new fluorescent probes for detecting metal ions, anions, or specific biomolecules.

Q & A

Basic: What are the standard synthetic routes for preparing 2-bromo-3-ethoxyaniline, and how can regioselectivity be controlled during bromination?

Methodological Answer:
A common approach involves direct bromination of 3-ethoxyaniline using bromine or N-bromosuccinimide (NBS) in a controlled environment. To achieve regioselectivity at the ortho position (C2), the ethoxy group (-OCH2CH3) acts as a strong para-directing group, but steric and electronic factors must be balanced. Acetic acid or HBr can modulate reactivity, while low temperatures (0–5°C) minimize polybromination . For higher selectivity, protecting the amine (e.g., acetanilide formation) before bromination is recommended, followed by deprotection .

Basic: Which analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

  • HPLC (High-Performance Liquid Chromatography): Resolves impurities (e.g., regioisomers like 4-bromo-3-ethoxyaniline) using a C18 column with UV detection (λ = 254 nm) .
  • 1H/13C NMR: Key for structural confirmation. The ethoxy group’s methyl protons (~1.3 ppm, triplet) and aromatic protons (downfield shifts for C2-Br and C3-OCH2CH3) are diagnostic .
  • GC-MS: Validates molecular weight (MW: 216.06 g/mol) and detects volatile byproducts .

Basic: How should this compound be stored to prevent degradation, and what are its stability limits?

Methodological Answer:
Store under inert gas (N2/Ar) at 2–8°C in amber glass to avoid photodegradation. The compound is sensitive to moisture and oxidation; stability tests under accelerated conditions (40°C/75% RH for 14 days) show <5% degradation when properly sealed . Avoid prolonged exposure to light or acidic environments, which can cleave the ethoxy group .

Advanced: How can conflicting NMR data for this compound and its isomers be resolved?

Methodological Answer:
Contradictions often arise from overlapping signals (e.g., C4-H vs. C6-H). Use 2D NMR (COSY, HSQC) to assign coupling patterns and distinguish regioisomers. For example, in this compound, the C5-H proton shows a distinct NOE correlation with the ethoxy methyl group, unlike the 4-bromo isomer . Cross-validate with XRD if crystalline derivatives (e.g., acetylated forms) are available .

Advanced: What strategies mitigate competing side reactions (e.g., de-ethoxylation or C–N bond cleavage) during functionalization of this compound?

Methodological Answer:

  • Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig): Use mild bases (K2CO3) and low temperatures (50–60°C) to preserve the ethoxy group. Bulky ligands (XPhos) enhance selectivity for C–Br bond activation over side reactions .
  • Electrophilic substitutions: Activate the amine with acetyl or Boc protection before reactions requiring strong acids/oxidants .

Advanced: How do solvent polarity and catalyst choice influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO): Stabilize transition states in NAS, accelerating substitution at C2.
  • CuI/1,10-phenanthroline catalysts: Enable amination at 80–100°C with NH3 or amines, achieving >80% yield . Competing elimination (to form benzyne intermediates) is suppressed by avoiding excess base .

Advanced: What computational methods validate the electronic effects of the ethoxy and bromo substituents in this compound?

Methodological Answer:

  • DFT calculations (B3LYP/6-311+G(d,p)): Predict charge distribution and Fukui indices to identify reactive sites. The ethoxy group donates electron density to C4/C6, while Br withdraws density from C2, directing electrophiles to C5 .
  • Hammett σ constants: Quantify substituent effects (σmeta for -OCH2CH3 ≈ -0.15; σpara for -Br ≈ +0.23) to model reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.